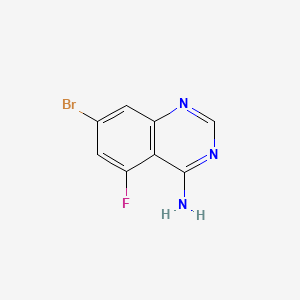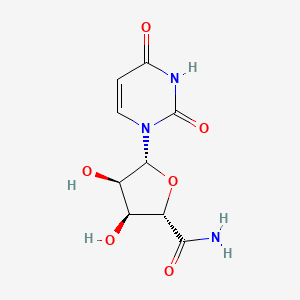
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound with a unique structure that combines a cyclohexylidene group with a dihydropyran ring and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the methylene group.
Construction of the Dihydropyran Ring: This step involves the cyclization of intermediates to form the dihydropyran ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclohexanone: A precursor in the synthesis of the compound.
Dihydropyran: A related compound with a similar ring structure.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene groups.
Uniqueness
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its combination of a cyclohexylidene group, a dihydropyran ring, and a carboxylic acid functional group
属性
CAS 编号 |
63014-66-4 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H18O3/c14-13(15)11-7-4-8-16-12(11)9-10-5-2-1-3-6-10/h9H,1-8H2,(H,14,15) |
InChI 键 |
JXHNNJGVMILZBW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC2=C(CCCO2)C(=O)O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)




![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
